

Application Notes and Protocols for In Vitro Studies of Cridanimod Sodium

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Compound of Interest

Compound Name: Cridanimod Sodium

Cat. No.: B1668242

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Introduction

Cridanimod Sodium, the sodium salt of Cridanimod (10-carboxymethyl-9-acridanone), is a small molecule immunomodulator with recognized antiviral and interferon-inducing properties. In preclinical murine models, Cridanimod has been shown to be a potent inducer of interferon (IFN)[1]. Its mechanism of action is understood to involve the activation of the STimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system that detects cytosolic DNA and cyclic dinucleotides, leading to the production of type I interferons and other pro-inflammatory cytokines[2][3][4].

These application notes provide detailed protocols for the in vitro characterization of **Cridanimod Sodium**'s immunomodulatory and antiviral effects. The described assays are designed to be conducted in relevant human and murine immune cell lines, such as human peripheral blood mononuclear cells (PBMCs) and the murine macrophage cell line RAW 264.7, as well as the human monocytic cell line THP-1, which is a common model for studying innate immune responses.

The following protocols will guide researchers in assessing the activation of the STING signaling pathway, quantifying the induction of interferon-beta (IFN- β) and other key cytokines, and evaluating the dose-dependent effects of **Cridanimod Sodium**.

Data Presentation

Table 1: Hypothetical Dose-Dependent Induction of IFN- β by Cridanimod Sodium in Human PBMCs

| Cridanimod Sodium (μ M) | IFN- β Concentration (pg/mL) \pm SD |
|------------------------------|---|
| 0 (Vehicle Control) | < 15.6 (Below Limit of Detection) |
| 1 | 125 \pm 15 |
| 5 | 450 \pm 35 |
| 10 | 850 \pm 60 |
| 25 | 1500 \pm 110 |
| 50 | 2200 \pm 180 |
| 100 | 2500 \pm 210 |

Table 2: Hypothetical Relative Gene Expression of Cytokines in RAW 264.7 Macrophages Treated with Cridanimod Sodium (25 μ M) for 6 hours

| Gene | Fold Change vs. Vehicle Control \pm SEM |
|---------------------|---|
| Ifnb1 | 150 \pm 12 |
| Tnf | 45 \pm 5 |
| Il6 | 80 \pm 9 |
| Cxcl10 | 250 \pm 22 |
| Actb (Housekeeping) | 1.0 \pm 0.05 |

Experimental Protocols

Protocol 1: Assessment of Interferon- β Induction in Human PBMCs

This protocol details the stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) with **Cridanimod Sodium** and the subsequent quantification of secreted Interferon- β (IFN- β) using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials and Reagents:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- Roswell Park Memorial Institute (RPMI) 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Cridanimod Sodium**
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Human IFN- β ELISA Kit
- 96-well cell culture plates
- CO₂ incubator

Methodology:

- **PBMC Isolation and Culture:** Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Resuspend the isolated cells in complete RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed the cells in a 96-well plate at a density of 1×10^6 cells/mL.
- **Cridanimod Sodium Preparation and Treatment:** Prepare a stock solution of **Cridanimod Sodium** in DMSO. Further dilute the stock solution in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 μ M). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%. Add the **Cridanimod Sodium** dilutions to the plated PBMCs.

- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for IFN-β analysis.
- IFN-β Quantification: Quantify the concentration of IFN-β in the collected supernatants using a human IFN-β ELISA kit, following the manufacturer's instructions.

Protocol 2: Analysis of STING Pathway Activation in THP-1 Monocytes

This protocol describes the detection of key STING pathway activation markers, phosphorylated IRF3 (p-IRF3) and phosphorylated NF-κB p65 (p-p65), in the human monocytic cell line THP-1 using Western blotting.

Materials and Reagents:

- THP-1 cells
- RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
- **Cridanimod Sodium**
- RIPA lysis buffer
- Protease and phosphatase inhibitor cocktails
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies: anti-p-IRF3 (Ser396), anti-IRF3, anti-p-NF- κ B p65 (Ser536), anti-NF- κ B p65, anti- β -actin
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Western blot imaging system

Methodology:

- Cell Culture and Treatment: Culture THP-1 cells in complete RPMI 1640 medium. For some applications, differentiation into macrophage-like cells can be induced by treating with PMA (e.g., 50 ng/mL for 24-48 hours). Seed the cells in 6-well plates at an appropriate density. Treat the cells with **Cridanimod Sodium** at the desired concentration (e.g., 25 μ M) for a specified time course (e.g., 0, 1, 2, 4, 6 hours).
- Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA protein assay.
- Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 μ g) on SDS-PAGE gels and transfer them to PVDF membranes.
 - Block the membranes with blocking buffer for 1 hour at room temperature.
 - Incubate the membranes with primary antibodies overnight at 4°C.
 - Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Wash the membranes again and visualize the protein bands using an ECL substrate and an imaging system.
 - Use β -actin as a loading control.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Cytokine Gene Expression in RAW 264.7 Macrophages

This protocol outlines the measurement of mRNA expression levels of key inflammatory cytokines in the murine macrophage cell line RAW 264.7 following treatment with **Cridanimod Sodium**.

Materials and Reagents:

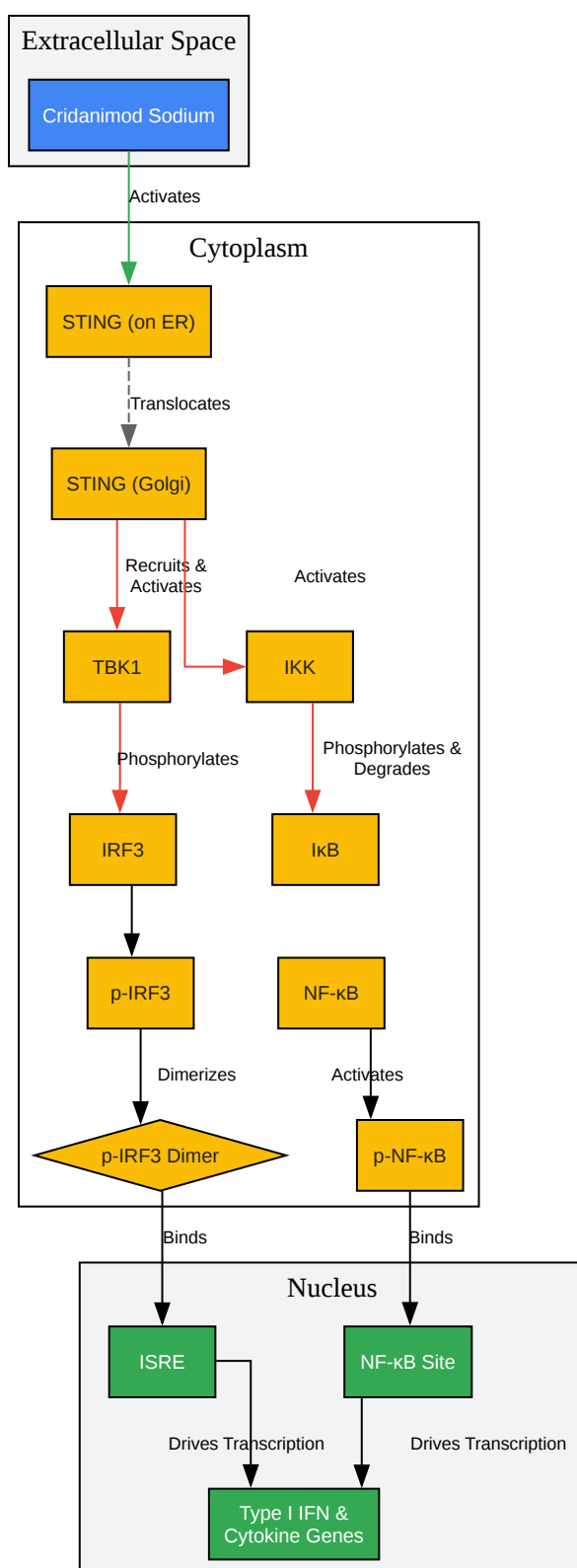
- RAW 264.7 cells
- Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% Penicillin-Streptomycin
- **Cridanimod Sodium**
- RNA extraction kit
- cDNA synthesis kit
- SYBR Green or TaqMan-based qPCR master mix
- qRT-PCR primers for target genes (Ifnb1, Tnf, Il6, Cxcl10) and a housekeeping gene (Actb)
- qRT-PCR instrument

Methodology:

- **Cell Culture and Treatment:** Culture RAW 264.7 cells in complete DMEM. Seed the cells in 12-well plates and allow them to adhere overnight. Treat the cells with **Cridanimod Sodium** (e.g., 25 μ M) for a desired time period (e.g., 6 hours).
- **RNA Extraction and cDNA Synthesis:**
 - Wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
 - Assess RNA quality and quantity.

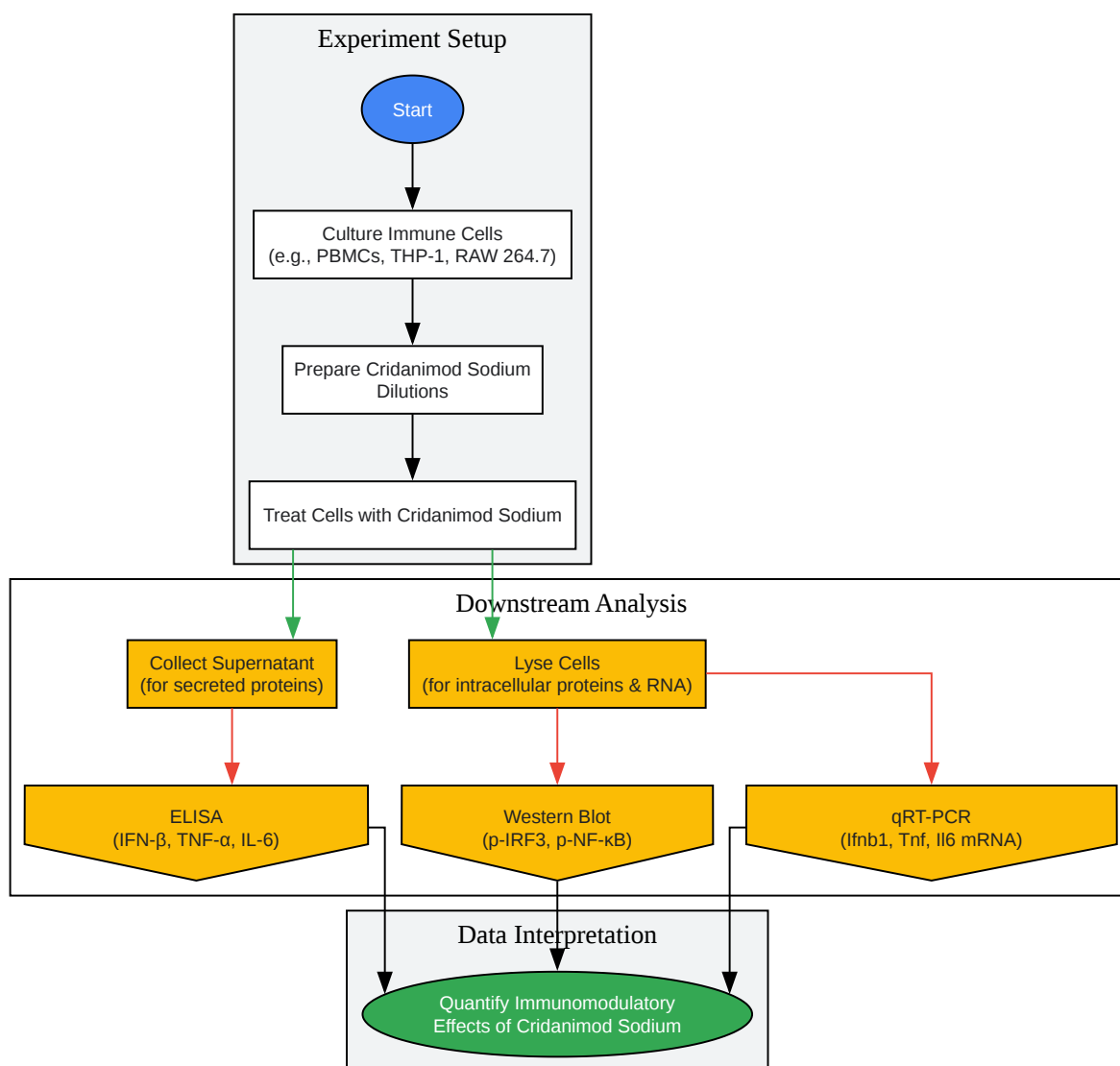
- Synthesize cDNA from an equal amount of RNA using a cDNA synthesis kit.
- qRT-PCR:
 - Prepare the qRT-PCR reaction mixture containing cDNA, primers, and qPCR master mix.
 - Perform the qRT-PCR using a standard cycling protocol.
 - Analyze the data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression, normalized to the housekeeping gene (Actb).

Visualizations



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Caption: **Cridanimod Sodium** activates the STING signaling pathway.



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Caption: Workflow for in vitro assessment of **Cridanimod Sodium**.

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